molecular formula C8H14O2 B12707286 (R)-2-Propyl-4-pentenoic acid CAS No. 117039-61-9

(R)-2-Propyl-4-pentenoic acid

Katalognummer: B12707286
CAS-Nummer: 117039-61-9
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: UMYDNZXEHYSVFY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Propyl-4-pentenoic acid is an organic compound with a chiral center, making it an enantiomer

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Propyl-4-pentenoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as 4-pentenoic acid, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of ®-2-Propyl-4-pentenoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Propyl-4-pentenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-2-Propyl-4-pentenoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Propyl-4-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activity or binding to receptor sites, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Propyl-4-pentenoic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial .

Eigenschaften

CAS-Nummer

117039-61-9

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

(2R)-2-propylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1

InChI-Schlüssel

UMYDNZXEHYSVFY-ZETCQYMHSA-N

Isomerische SMILES

CCC[C@H](CC=C)C(=O)O

Kanonische SMILES

CCCC(CC=C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.